Ribonic acid

Description

Contextualization within Carbohydrate Chemistry

D-ribonic acid is structurally derived from the aldopentose sugar D-ribose. echemi.com It belongs to the class of organic compounds known as sugar acids, which are monosaccharides where one or more hydroxyl groups have been oxidized to a carboxylic acid group. medchemexpress.com Specifically, D-ribonic acid is an aldonic acid, formed by the oxidation of the aldehyde group of D-ribose. echemi.com This relationship to D-ribose, a fundamental component of RNA, situates D-ribonic acid centrally within the field of carbohydrate chemistry. madridge.org In aqueous solutions, D-ribonic acid can exist in equilibrium with its cyclic ester form, a lactone. The gamma-lactone form, D-(+)-Ribonic acid γ-lactone, is a particularly stable and commonly used derivative in chemical synthesis. caymanchem.com

Significance as a Chiral Building Block in Organic Synthesis

In the field of organic synthesis, there is a substantial demand for chiral intermediates that can be used to construct complex molecules with specific three-dimensional arrangements. mgscience.ac.in Chirality is a critical property in drug development, as different enantiomers of a drug can have vastly different biological activities. byjus.com D-ribonic acid, with its multiple stereocenters inherited from D-ribose, serves as an excellent chiral building block. byjus.comresearchgate.net Its well-defined stereochemistry allows for the synthesis of stereospecific products, avoiding the need for complex resolution steps to separate enantiomers. mgscience.ac.in The use of such chiral precursors is a key strategy in modern asymmetric synthesis. researchgate.net

Overview of D-Ribonic Acid Research Trajectories

Research involving D-ribonic acid has primarily focused on its application as a starting material for the synthesis of biologically active molecules. caymanchem.com A significant area of investigation is the synthesis of nucleoside analogues, which are structurally similar to the building blocks of DNA and RNA and are often used in the development of antiviral and anticancer agents. madridge.orgcaymanchem.comrsc.org For instance, D-(+)-Ribonic acid γ-lactone has been utilized as a precursor in the enantiospecific syntheses of the natural products aristeromycin (B1667592) and (−)-neplanocin A, both of which are carbocyclic nucleoside antibiotics with antiviral and antitumor properties. caymanchem.com Furthermore, it has served as an intermediate in the synthesis of the ionophore antibiotic lasalocid (B1674520) and ligands that mimic ganglioside GM1 to bind to the cholera toxin. caymanchem.com These research trajectories highlight the utility of D-ribonic acid in medicinal chemistry and drug discovery.

Data Tables

Table 1: Physicochemical Properties of D-Ribonic Acid and its Gamma-Lactone

| Property | D-Ribonic Acid | D-(+)-Ribonic Acid γ-lactone |

| Chemical Formula | C5H10O6 | C5H8O5 |

| Molar Mass | 166.13 g/mol | 148.11 g/mol |

| CAS Number | 642-98-8 | 5336-08-3 |

| Appearance | Solid | White crystalline powder |

| Melting Point | 112-113 °C | 85-87 °C |

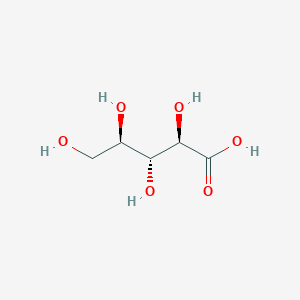

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-BXXZVTAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021863 | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17812-24-7, 642-98-8 | |

| Record name | Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of D Ribonic Acid

Chemical Synthesis Approaches to D-Ribonic Acid

The synthesis of D-ribonic acid and its derivatives can be accomplished through several chemical strategies, primarily involving the oxidation of the corresponding aldopentose, D-ribose.

Oxidative Routes from Aldopentoses

The oxidation of aldoses, such as D-ribose, is a common method for the preparation of aldonic acids. Various oxidizing agents can be employed for this transformation, leading to the formation of D-ribonic acid. A notable method involves the use of bromine in an aqueous solution. For instance, D-ribose can be oxidized with bromine and sodium bicarbonate to yield D-ribonolactone, the γ-lactone of D-ribonic acid. orgsyn.org This procedure has been refined to allow for the use of liquid bromine, simplifying the addition process and avoiding the need for strict pH monitoring. orgsyn.org Other oxidative procedures, such as those employing a rhenium catalyst, have also been developed, though they may require expensive catalysts and extensive purification. orgsyn.org

The oxidation of aldoses to their corresponding aldonolactones can also be achieved with high yields using hypoiodite. scribd.com Furthermore, enzymatic methods provide a green alternative for the synthesis of aldonic acids. For example, glucose oxidase has been utilized to catalyze the oxidation of various aldoses, including those that can be converted to D-ribonic acid. researchgate.net

Stereoselective Synthesis Strategies

The inherent chirality of D-ribonic acid makes it a valuable starting material for stereoselective synthesis. This approach, often referred to as chiral pool synthesis, utilizes readily available chiral compounds from nature to construct complex chiral molecules. slideshare.net D-ribonic acid and its lactone form, D-ribono-1,4-lactone, are frequently employed as chiral templates for the synthesis of nucleoside analogs and other natural products. ontosight.aicaymanchem.com

For example, D-ribonic acid γ-lactone has been a key starting material in the enantiospecific syntheses of the carbocyclic nucleosides (-)-aristeromycin and (-)-neplanocin A. caymanchem.comresearchgate.net The synthesis of pseudouridines has also been achieved starting from D-ribonic acid 1,4-lactone. researchgate.net Asymmetric synthesis, another powerful strategy for creating chiral molecules, can also be applied to the synthesis of D-ribonic acid derivatives, often involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. ontosight.ai

Derivatization and Functionalization Reactions

The multiple hydroxyl groups and the carboxylic acid functionality of D-ribonic acid allow for a wide range of derivatization and functionalization reactions. These transformations are crucial for building molecular complexity and for preparing intermediates for further synthetic steps.

Lactone Formation and Ring Isomerization Studies

In solution, D-ribonic acid exists in equilibrium with its corresponding lactones, primarily the γ-lactone (D-ribono-1,4-lactone) and to a lesser extent, the δ-lactone (D-ribono-1,5-lactone). biosynth.comnist.gov The formation of the γ-lactone is often favored and can be isolated as a crystalline solid. orgsyn.org The lactone form is a useful intermediate for various synthetic applications. biosynth.com

The different hydroxyl groups of the D-ribonolactone can be selectively protected. For instance, the 2- and 3-hydroxyl groups can be protected as an isopropylidene acetal (B89532) by reacting the lactone with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. orgsyn.orgtandfonline.com This protection strategy allows for the selective functionalization of the remaining primary hydroxyl group at the C5 position.

Protection and Deprotection Strategies in D-Ribonic Acid Synthesis

The selective protection and deprotection of the hydroxyl groups of D-ribonic acid and its lactone are fundamental to its use in multi-step synthesis. ontosight.ai The choice of protecting group is critical and must be stable to the reaction conditions of subsequent steps while being readily removable under specific conditions. organic-chemistry.org

Common protecting groups for the hydroxyl functions include acetals, ketals, and acyl groups. highfine.com For example, an isopropylidene group can be used to protect the 2,3-diol of D-ribonolactone. orgsyn.org This protecting group is stable under basic conditions but can be removed with acid. highfine.com Silyl ethers are another class of protecting groups frequently used in carbohydrate chemistry. libretexts.org Orthogonal protecting group strategies, where different protecting groups can be removed selectively under different conditions, are particularly powerful in complex syntheses. organic-chemistry.org For example, a benzyl (B1604629) ether, which can be removed by hydrogenolysis, might be used in conjunction with an acid-labile protecting group like a trityl ether. libretexts.org

Acylation and Other O-Functionalizations of D-Ribonic Acid

The hydroxyl groups of D-ribonic acid and its lactones can be functionalized through acylation reactions. This is typically achieved by reacting the substrate with an acyl chloride or anhydride (B1165640) in the presence of a base. highfine.com Regioselective acylation, where a specific hydroxyl group is targeted, can be achieved enzymatically. For example, the lipase (B570770) from Candida antarctica (CAL-B) has been shown to catalyze the highly regioselective acylation of the 5-hydroxyl group of D-ribono-1,4-lactone. researchgate.netcore.ac.uk This enzymatic approach offers a green and efficient method for selective functionalization, avoiding the need for multiple protection and deprotection steps. researchgate.net

Other O-functionalizations include etherification, such as methylation, which can be performed using reagents like methyl iodide in the presence of a base. rsc.org These functionalizations are important for modifying the properties of D-ribonic acid derivatives and for creating intermediates for further transformations.

Hydrazide and Other Nitrogen-Containing Derivative Syntheses

The synthesis of nitrogen-containing derivatives of D-ribonic acid, particularly hydrazides, has garnered attention due to their potential as precursors for more complex molecules. mdpi.comscielo.br D-ribonic acid hydrazide can be synthesized from D-ribono-1,4-lactone through hydrazinolysis. mdpi.com

A notable method involves dissolving crude D-ribono-1,4-lactone in methanol (B129727), followed by the addition of hydrazine (B178648) monohydrate. mdpi.com Subsequent recrystallization yields pure D-ribonic acid hydrazide. mdpi.com This method has been reported to produce the hydrazide with a yield of 46.6% over two steps. mdpi.com The resulting D-ribonic acid hydrazide can be further reacted to create other derivatives. For instance, reacting the hydrazide with octanal (B89490) in methanol produces D-ribonic acid [(n-heptyl)methylene] hydrazide with a high yield of 93%. scielo.br

The synthesis of other nitrogen-containing derivatives often involves the use of D-ribono-1,4-lactone as a starting material. cdnsciencepub.com For example, 2,4-dideoxy-2,4-iminoribonic acid, a type of 3-hydroxyazetidine carboxylic acid, has been synthesized from D-glucose. nih.gov Additionally, the synthesis of methyl 2,6-diacetamido-2,3,6-trideoxy-4-O-mesyl-α-D-ribo-hexopyranoside has been reported, confirming the structure of the natural product nebrosamine. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| D-ribono-1,4-lactone | Hydrazine monohydrate, Methanol | D-Ribonic acid hydrazide | 46.6% | mdpi.com |

| D-Ribonic acid hydrazide | Octanal, Methanol | D-Ribonic acid [(n-heptyl)methylene] hydrazide | 93% | scielo.br |

C-Methylation and Other Carbon Chain Modifications of D-Ribonic Acid

Carbon chain modifications of D-ribonic acid, such as C-methylation, are crucial for synthesizing various analogs and complex natural products. One significant derivative is 2-C-methyl-D-ribonic acid-1,4-lactone, a key intermediate in the preparation of antiviral compounds. patsnap.comgoogle.com

Several methods have been developed for the synthesis of 2-C-methyl-D-ribonic acid-1,4-lactone. One approach involves a one-pot procedure starting from glucose, which proceeds through a dimethyl fructosamine (B8680336) intermediate and treatment with calcium oxide, yielding the desired product. google.com Another method reacts D-fructose with calcium oxide in water. google.com Furthermore, a process starting with a sugar compound and a disubstituted amine to form a disubstituted amino sugar intermediate, followed by treatment with a base like calcium oxide, has been disclosed. google.com Research has also explored the synthesis of this lactone without the use of a strong base. google.com

Other carbon chain modifications have been noted in different contexts. For example, 2-C-methyl-D-ribonic acid has been identified as α-D-glucosaccharinic acid. annualreviews.org Additionally, the formation of 2-C-methyl-2,3,5-tris-O-(trimethylsilyl)-D-ribonic acid gamma-lactone has been observed in Maillard model systems of glucose. researchgate.net

| Starting Material | Key Reagents/Process | Reported Yield | Reference |

|---|---|---|---|

| Glucose | One-pot procedure via dimethyl fructosamine, Calcium oxide | 27% (small scale), 20% (larger scale) | google.com |

| D-fructose | Calcium oxide in water | 13.6% | google.com |

| Sugar compound | Disubstituted amine, then base (e.g., calcium oxide) | Not specified | google.com |

Enzymatic Synthesis and Biocatalysis involving D-Ribonic Acid

Enzymatic and chemoenzymatic methods offer highly selective and efficient routes for the synthesis and transformation of D-ribonic acid and its derivatives.

Enzyme-Catalyzed Conversions and Transformations

Lipases have been extensively studied as biocatalysts for the regioselective acylation of D-ribono-1,4-lactone. core.ac.ukresearchgate.net Lipase from Candida antarctica (CAL-B) has demonstrated high regioselectivity, producing 5-acyl-D-ribono-1,4-lactones as the sole product. core.ac.ukresearchgate.net Using vinyl acetate (B1210297) as the acyl donor and CAL-B in acetonitrile, a conversion of over 99% to 5-acetyl-D-ribono-1,4-lactone was achieved. core.ac.ukresearchgate.net In contrast, lipases from other sources like Burkholderia cepacia and Pseudomonas fluorescens yielded mixtures of acetylated products with lower conversions. core.ac.ukresearchgate.net CAL-B also showed good recyclability, maintaining its catalytic activity for five cycles in the acylation with decanoic and dodecanoic acids. core.ac.ukresearchgate.net

Enzymatic synthesis has also been employed to produce pseudouridine (B1679824) (Ψ) from unprotected uridine (B1682114) (U) in a one-pot cascade transformation involving four enzyme-catalyzed steps. researchgate.net This process goes through D-ribose-1-phosphate and D-ribose-5-phosphate intermediates. researchgate.net

Chemo-Enzymatic Synthesis Pathways

Chemoenzymatic pathways combine chemical synthesis with biocatalysis to create complex molecules. A diastereoselective chemoenzymatic synthesis of D-(+)-ribono-1,4-lactone has been developed from levoglucosenone (B1675106) (LGO), which is derived from cellulose. lookchem.com This route involves a Baeyer-Villiger oxidation of LGO to produce an enantiopure (S)-γ-hydroxymethyl-α,β-butenolide. lookchem.com

Another example is the chemoenzymatic synthesis of (±)-gabosine A, a carba-sugar enone, from cis-1,2-dihydrocatechol, a product of the toluene (B28343) dioxygenase-mediated dihydroxylation of iodobenzene. rsc.org Furthermore, a chemoenzymatic synthesis of 2,3-O-isopropylidene-D-erythruronolactone has been achieved from chlorobenzene. cas.cz Stable isotope-labeled pseudouridine phosphoramidites have also been produced through a highly efficient chemo-enzymatic synthesis. researchgate.net

Industrial-Scale Synthetic Approaches and Feasibility Studies

The industrial production of D-ribonic acid and its derivatives faces several challenges, including cost and scalability. orgsyn.orggoogle.com Historically, industrial preparations of D-ribonolactone, a precursor to D-ribonic acid, involved the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization. orgsyn.org Another method, the bromine oxidation of D-ribose, has been modified to be more convenient for larger-scale preparations, avoiding the need for careful pH monitoring. orgsyn.org However, D-ribonolactone is not commercially available in large quantities and is expensive. orgsyn.org

Biosynthetic Pathways and Metabolic Roles of D Ribonic Acid

Endogenous Formation and Interconversion within Biological Systems

D-ribonic acid is formed endogenously in various organisms. It is the D-enantiomer of ribonic acid and can be found in organisms such as the crustacean Daphnia magna and the plant Aloe africana. nih.govebi.ac.uk Its formation is often linked to the metabolism of D-ribose. The lactone form of D-ribonic acid, D-ribono-1,4-lactone, is a derivative of ribose and can be interconverted with D-ribonic acid. cymitquimica.comhmdb.ca This lactone is a naturally occurring compound involved in various biochemical processes. cymitquimica.com

The formation of D-ribonic acid can also occur through the oxidation of D-ribose. In some metabolic contexts, such as in individuals with diabetic retinopathy, elevated levels of this compound and its precursor ribitol (B610474) have been observed, suggesting a link to hyperglycemia. nih.gov The interconversion between D-ribonic acid and its lactone form is a key aspect of its chemistry within biological systems, influencing its participation in various metabolic pathways. cymitquimica.comhmdb.ca

Role in Central Carbon Metabolism and Pentose (B10789219) Phosphate (B84403) Pathway

D-ribonic acid and its derivatives are connected to central carbon metabolism, particularly the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, generating essential molecules like NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate. nih.gov D-ribose 5-phosphate is an intermediate in the oxidative branch and an end product of the non-oxidative branch of the PPP. medchemexpress.commedchemexpress.com

While not a direct intermediate in the main PPP, D-ribonic acid's precursor, D-ribose, is closely linked to it. The PPP allows for the interconversion of various sugars, including ribose 5-phosphate, which is essential for nucleotide synthesis. nih.gov Some studies have indicated that 2-deoxy-D-ribonic acid, a derivative of D-ribonic acid, participates in perturbations of the pentose phosphate pathway. vulcanchem.com The metabolism of fructose (B13574) in some bacteria can also lead to the production of D-ribonic acid, highlighting its connection to different carbohydrate utilization pathways. researchgate.netnih.gov

Involvement in Specialized Biosynthetic Routes

Beyond its role in central metabolism, D-ribonic acid and its derivatives serve as building blocks in specialized biosynthetic pathways, leading to the formation of essential biomolecules and secondary metabolites.

Precursor in Nucleotide and Nucleic Acid Biosynthesis (e.g., Ribonucleotides, RNA)

D-ribonic acid, through its relation to D-ribose, is fundamental to the synthesis of nucleotides and nucleic acids like RNA. chemimpex.com Nucleotides are synthesized through two primary pathways: the de novo pathway, which builds them from smaller precursors, and the salvage pathway, which recycles bases and nucleosides. uoanbar.edu.iqslideshare.net Ribose 5-phosphate, derived from the pentose phosphate pathway, is the activated form of ribose used for nucleotide biosynthesis. nih.gov

D-ribonic acid's lactone form, D-(+)-ribonic acid γ-lactone, is a key intermediate in the synthesis of ribonucleosides, which are the foundational units of RNA. cymitquimica.comchemimpex.com Research has shown that carbocyclic analogues of intermediates in the de novo purine (B94841) biosynthesis pathway can be prepared from D-ribonic acid gamma-lactone. nih.gov This underscores the importance of D-ribonic acid derivatives in the fundamental processes of genetic material synthesis.

Building Block for Secondary Metabolites (e.g., Antibiotics)

D-ribonic acid and its modified forms are incorporated into the structures of various secondary metabolites, including some antibiotics. hebmu.edu.cn For instance, 2-C-methyl-D-ribonic acid is a crucial building block in the biosynthesis of the antibiotic erythromycin (B1671065) in the bacterium Saccharopolyspora erythraea. ontosight.ai

Furthermore, D-(+)-ribonic acid γ-lactone has been utilized as a starting material in the laboratory synthesis of the ionophore antibiotic lasalocid (B1674520) and other natural products like aristeromycin (B1667592) and (−)-neplanocin A. glpbio.comcaymanchem.comcaymanchem.com This demonstrates the utility of D-ribonic acid derivatives as versatile precursors for complex bioactive molecules.

D-Ribonic Acid as a Metabolite and its Biological Significance

D-ribonic acid is recognized as a metabolite in various species, including humans. ebi.ac.ukhmdb.caebi.ac.uk It is classified as a sugar acid, a class of compounds containing a saccharide unit with a carboxylic acid group. hmdb.ca While often considered a secondary metabolite, which are not essential for basic metabolism but may have roles in signaling or defense, its presence and concentration can have significant biological implications. hmdb.ca

Elevated levels of this compound have been associated with certain pathological conditions. For example, studies have found a correlation between increased levels of this compound and the severity of diabetic retinopathy. nih.govresearchgate.net Additionally, altered levels of this compound have been noted in patients with traumatic brain injury. nih.gov These findings suggest that D-ribonic acid may serve as a biomarker for certain diseases, reflecting underlying metabolic disturbances.

The table below summarizes the key roles and associations of D-ribonic acid and its derivatives.

| Compound/Derivative | Metabolic Role/Significance | Associated Pathways |

| D-Ribonic Acid | Endogenous metabolite, potential biomarker for diabetic retinopathy and traumatic brain injury. ebi.ac.uknih.govhmdb.caresearchgate.netnih.gov | Pentose Phosphate Pathway (related), Central Carbon Metabolism. nih.govvulcanchem.comresearchgate.net |

| D-Ribono-1,4-lactone | Precursor in the synthesis of ribonucleosides and various natural products. cymitquimica.comchemimpex.comcaymanchem.comcaymanchem.com | Nucleotide Biosynthesis, Secondary Metabolite Biosynthesis. nih.govhebmu.edu.cn |

| 2-C-Methyl-D-ribonic acid | Building block for the antibiotic erythromycin. ontosight.ai | Antibiotic Biosynthesis. ontosight.ai |

| D-Ribose 5-phosphate | Key precursor for nucleotide and nucleic acid synthesis. nih.govmedchemexpress.commedchemexpress.com | Pentose Phosphate Pathway, Nucleotide Biosynthesis. nih.govnih.gov |

D Ribonic Acid Derivatives: Advanced Synthetic Strategies and Structure Activity Relationship Sar Investigations

Design and Synthesis of Novel D-Ribonic Acid Derivatives

The synthesis of D-ribonic acid derivatives often begins with the D-ribono-1,4-lactone, which can be prepared from D-ribose through oxidation. orgsyn.orgglpbio.com A common laboratory-scale method involves the oxidation of D-ribose with bromine water. orgsyn.org This process yields D-ribonolactone, which serves as a key intermediate for a variety of derivatives. orgsyn.org

From D-ribono-1,4-lactone, a plethora of derivatives can be synthesized through various chemical transformations:

Protection of Hydroxyl Groups: To achieve regioselectivity in subsequent reactions, the hydroxyl groups of the lactone are often protected. For instance, treatment with acetone (B3395972) in the presence of an acid catalyst yields 2,3-O-isopropylidene-D-ribono-1,4-lactone. orgsyn.orgtandfonline.com This protecting group strategy is crucial for directing modifications to specific positions on the ribose backbone. ontosight.ai Another example is the use of a triphenylmethyl (trityl) group to protect the 5-O position, creating a bulky steric shield. vulcanchem.com

Lactonization and Ring Modification: The direct lactonization of 2-deoxy-D-ribonic acid can be achieved under acidic conditions, such as with p-toluenesulfonic acid in toluene (B28343), to form the corresponding lactone. The five-membered γ-lactone can also undergo rearrangement to a six-membered δ-lactone under certain acidic conditions with benzaldehyde (B42025). scielo.br

Synthesis of N-Alkyl-D-ribono-1,5-lactams: D-ribono-1,4-lactone can be converted to N-alkyl-D-ribonamides by treatment with primary amines. researchgate.net Subsequent bromination and cyclization steps lead to the formation of N-alkyl-D-ribono-1,5-lactams, which are of interest for their potential biological activities. researchgate.net

Creation of C-Glycosides: The 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a useful building block for synthesizing C-ribosides through reactions with nucleophilic carbon species. biosynth.com

Asymmetric Synthesis: For derivatives where the starting material is not readily available, asymmetric synthesis methods are employed. One such method is the aldol (B89426) condensation of isopropylidene-D-glyceraldehyde with ethyl acrylate, followed by enzymatic resolution to yield the desired stereoisomer of the lactone with high enantiomeric excess.

A summary of common synthetic routes is presented below:

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| D-Ribose | 1. Bromine, Water, Sodium Bicarbonate2. Ethanol, Toluene | D-Ribono-1,4-lactone | orgsyn.org |

| D-Ribono-1,4-lactone | Acetone, 2,2-dimethoxypropane (B42991), conc. H₂SO₄ | 2,3-O-Isopropylidene-D-ribono-1,4-lactone | orgsyn.org |

| 2-Deoxy-D-ribonic acid | p-Toluenesulfonic acid, Toluene | (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

| D-Ribono-1,4-lactone | Ethylamine, DMF | N-ethyl-D-ribonamide | researchgate.net |

Stereochemical Aspects and Chiral Integrity of D-Ribonic Acid Derivatives

The biological activity of D-ribonic acid derivatives is intrinsically linked to their stereochemistry. Maintaining the chiral integrity of the starting D-ribonic acid throughout a synthetic sequence is paramount. The specific spatial arrangement of hydroxyl groups and other substituents dictates how the molecule interacts with biological targets like enzymes and receptors. vulcanchem.com

Several strategies are employed to control the stereochemistry during synthesis:

Use of Chiral Pool Starting Materials: Beginning a synthesis with a commercially available chiral molecule, such as D-ribono-1,4-lactone, ensures that the inherent stereochemistry is carried through to the final product. orgsyn.org This is a common and efficient approach.

Stereoselective Reactions: When constructing chiral centers, stereoselective reactions are utilized. For example, in the synthesis of 2-deoxy-D-ribonic acid lithium salt, a key step is the stereoselective reduction using catalytic hydrogenation or borohydride (B1222165) to maintain the desired D-erythro configuration. vulcanchem.com

Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. Lipases, for instance, are used to hydrolyze undesired stereoisomers in the synthesis of certain lactones, yielding the target compound with high enantiomeric purity.

X-ray Crystallography: The absolute configuration of newly synthesized derivatives is often confirmed using X-ray crystallography. This technique provides definitive proof of the three-dimensional structure of the molecule. scielo.br

The D-enantiomer of 2-deoxy-D-ribonic acid, with its (3S,4R) configuration, is distinguished from its L-enantiomer, which has the opposite stereochemistry at these centers. vulcanchem.com This difference is critical for its biological function. vulcanchem.com

Structural Modifications and their Influence on Molecular Interactions

Altering the structure of D-ribonic acid derivatives can significantly impact their physical, chemical, and biological properties by influencing their molecular interactions.

Introduction of Protecting Groups: The addition of bulky protecting groups like the triphenylmethyl (trityl) group at the 5-O position creates steric hindrance, which can prevent that part of the molecule from participating in reactions. vulcanchem.com This not only directs further chemical modifications but can also affect how the molecule binds to a receptor.

Acylation and Benzoylation: The acylation of hydroxyl groups, for example with benzoyl chloride, can alter the polarity and lipophilicity of the derivative. This can influence properties like membrane permeability. For instance, 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone has been identified as a glutamate (B1630785) receptor agonist, and its benzoyl groups are crucial for this activity.

Formation of Lactams: Replacing the oxygen in the lactone ring with a nitrogen atom to form a lactam introduces a hydrogen bond donor/acceptor site, which can lead to different binding interactions with biological targets. researchgate.net N-alkylated imino sugars often show stronger glycosidase inhibitory activity than their non-alkylated counterparts. researchgate.net

Methylation: The addition of a methyl group, for example at the C2 position to form 2-C-Methyl-D-ribono-1,4-lactone, creates a new chiral center and can influence the conformation of the lactone ring, thereby affecting its biological activity. biosynth.com

The table below summarizes the effects of some structural modifications:

| Modification | Example Derivative | Influence on Molecular Properties | Reference(s) |

|---|---|---|---|

| Benzoylation | 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone | Increased lipophilicity, acts as a glutamate receptor agonist | |

| Isopropylidene Acetal (B89532) Formation | 2,3-O-Isopropylidene-D-ribono-1,4-lactone | Protects C2 and C3 hydroxyls, directs further reactions | orgsyn.org |

| N-Alkylation of Lactam | N-ethyl-D-ribonolactam | Introduces hydrogen bonding capabilities, can increase enzyme inhibition | researchgate.net |

Structure-Activity Relationship (SAR) Concepts in D-Ribonic Acid Derivative Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. In the context of D-ribonic acid derivatives, SAR investigations aim to understand how specific structural features contribute to their therapeutic effects. glpbio.comvulcanchem.com

Key aspects of SAR studies for D-ribonic acid derivatives include:

The Role of the Ribose Scaffold: The D-ribose core provides a specific three-dimensional framework. Modifications at different positions on this scaffold can lead to significant changes in activity. For instance, the structural similarity of some derivatives to precursors of drugs like gemcitabine (B846) highlights their potential in nucleoside analog synthesis. vulcanchem.com

Impact of Substituents: The nature, size, and position of substituents are critical. In the development of inhibitors for the trypanosomal enzyme gGAPDH, it was found that derivatives carrying aromatic groups attached to the ribose ring were the most active. scielo.br

Stereochemistry and Activity: As previously discussed, the stereochemistry is a crucial determinant of activity. The D-enantiomer is often biologically active while the L-enantiomer may be inactive or have a different activity profile. vulcanchem.com

Systematic Modification and Testing: SAR studies involve the systematic synthesis of a series of related compounds with specific structural variations. These compounds are then tested for their biological activity to identify key structural motifs responsible for the desired effect. This iterative process of design, synthesis, and testing is essential for the development of potent and selective drugs. nih.gov

For example, D-(+)-Ribonic acid γ-lactone has been used as a starting material for the synthesis of various biologically active compounds, including the ionophore antibiotic lasalocid (B1674520) and the antiviral agents aristeromycin (B1667592) and (-)-neplanocin A. glpbio.com The specific structure and stereochemistry of the D-ribonic acid γ-lactone are essential for the successful synthesis and ultimate biological activity of these complex molecules. glpbio.com

Analytical and Spectroscopic Characterization Methodologies for D Ribonic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of D-ribonic acid and its various forms in solution. It provides extensive information on the connectivity, stereochemistry, and conformation of the molecule.

D-ribonic acid readily cyclizes to form lactones, primarily the five-membered γ-lactone (D-ribono-1,4-lactone) and the six-membered δ-lactone (D-ribono-1,5-lactone). Distinguishing between these ring sizes is a critical analytical challenge. While ¹H and ¹³C NMR spectroscopy are the primary tools for this, their interpretation can be complex. ufrgs.br

One-dimensional ¹H NMR provides initial clues through chemical shifts and coupling constants. However, significant signal overlap in the spectra of these sugar derivatives often necessitates more advanced techniques. nih.gov ¹³C NMR offers a wider spectral dispersion, but relying solely on ¹³C chemical shifts for lactone size determination can be deceptive. ufrgs.br For instance, while the C-3 chemical shift in the five-membered D-ribonolactone (γ-lactone) appears at approximately 68.6 ppm, the C-3 shifts in six-membered lactone derivatives are found further downfield. ufrgs.br Conversely, the C-4 signal in six-membered lactones is about 6 ppm upfield compared to that in five-membered lactones. ufrgs.br

The table below presents typical NMR data for D-Ribono-γ-lactone.

| Nucleus | Chemical Shift (δ) in DMSO-d₆ | Chemical Shift (δ) in D₂O |

| ¹³C | 176.5, 85.4, 69.3, 68.6, 60.5 orgsyn.org | 179.9, 89.77, 72.42, 63.57 |

| ¹H | 5.73, 5.35, 5.15, 4.40, 4.21, 4.11, 3.56 orgsyn.org | 4.58, 4.44, 3.88, 3.86, 3.82, 3.81, 3.80, 3.79 |

Note: The data for D₂O is derived from public spectral databases and may show multiple peaks for protons due to complex coupling and environmental effects. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of D-ribonic acid derivatives. ufrgs.brresearchgate.net These experiments resolve overlapping signals and reveal correlations between nuclei, providing definitive evidence for structure and conformation. nih.gov

COSY (Correlation Spectroscopy) : ¹H-¹H COSY experiments are used to identify proton-proton coupling networks, establishing the connectivity of the carbon backbone. This helps in assigning protons to their respective positions on the ribose framework. ufrgs.brwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with their directly attached carbon atoms. nih.gov They are crucial for assigning carbon resonances based on the already-established proton assignments from COSY spectra. ufrgs.brwalisongo.ac.id The HSQC experiment is often preferred due to its higher resolution and phase sensitivity. ufrgs.brwalisongo.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy) : The ¹H-¹H NOESY experiment is particularly powerful for determining the size of the lactone ring and the stereochemistry of substituents. ufrgs.brresearchgate.net It detects protons that are close in space, revealing through-space correlations. For example, in derivatives of the five-membered D-ribono-1,4-lactone, a strong NOE is observed between the H-4 proton and the protons of the C-5 hydroxymethyl group, while a very weak or absent NOE is seen between H-3 and H-4. ufrgs.brwalisongo.ac.id Conversely, a six-membered lactone would show a significant NOE between H-3 and H-4. ufrgs.brwalisongo.ac.id

The following table summarizes the application of these 2D NMR techniques in the study of D-ribonolactone derivatives.

| 2D NMR Technique | Purpose | Information Gained |

| COSY | Identifies J-coupled protons ufrgs.brwalisongo.ac.id | Reveals the H-C-C-H connectivity along the carbon chain. |

| HSQC/HMQC | Correlates ¹H with directly bonded ¹³C nuclei ufrgs.brwalisongo.ac.id | Unambiguously assigns carbon signals based on proton assignments. |

| NOESY | Identifies protons that are close in space ufrgs.brwalisongo.ac.id | Differentiates between 1,4- and 1,5-lactones; determines stereochemistry and conformation. |

Crystallographic Analysis for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the absolute configuration and three-dimensional structure of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org

This method has been successfully applied to derivatives of D-ribonic acid to confirm their structure unequivocally. For example, the structure of N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid was definitively established through X-ray crystallographic analysis. researchgate.netnih.gov Similarly, the reaction of D-ribono-1,4-lactone with benzaldehyde (B42025) was shown to produce 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone, a six-membered ring, a structure confirmed by X-ray crystallography of its acetate (B1210297) derivative. researchgate.net This technique was also crucial in confirming the absolute configuration of an acylated derivative of 2,3-O-isopropylidene-d-ribono-1,4-lactone. researchgate.net The analysis provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous structural portrait. rsc.org

Mass Spectrometry-Based Metabolomics for D-Ribonic Acid Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the quantification of compounds in complex mixtures. nih.gov In the field of metabolomics, MS, often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is used to identify and quantify metabolites, including D-ribonic acid, in biological samples. nih.gov

GC-MS is particularly well-suited for the analysis of small, volatile, and thermally stable molecules like sugar acids, though a derivatization step is often required to increase their volatility. nih.govresearchgate.net Studies have successfully used GC-MS-based metabolomics to identify D-ribonic acid in various biological contexts. For instance, it has been identified as a key metabolite in sugarcane, where its levels increase in response to treatment with biostimulants, suggesting an activation of the pentose (B10789219) phosphate (B84403) pathway. researchgate.net It has also been detected in studies of lettuce, where its accumulation correlated with plant physiological responses to environmental stressors. csic.es LC-MS-based metabolomics has also identified D-ribonic acid in urinary studies, highlighting its role in metabolic pathways. sci-hub.se

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information, aiding in the confident identification of metabolites from complex biological matrices. nih.gov

Other Chromatographic and Spectroscopic Techniques in D-Ribonic Acid Research

Besides NMR and MS, several other analytical methods are employed in the research of D-ribonic acid and its lactone forms.

Chromatographic Techniques : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for the separation and purification of D-ribonic acid and its derivatives. thermopedia.com In GC analysis, D-ribonic acid-γ-lactone has been utilized as an "analyte protectant" to improve the quantification of pesticides in complex matrices like tea and Chinese herbs by minimizing matrix-induced enhancement effects. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) has been used to separate anomeric forms of sugar acid esters. uliege.be

Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying functional groups within a molecule. In the context of D-ribonic acid derivatives, it is particularly useful for confirming the presence of the lactone carbonyl group, which exhibits a characteristic strong absorption band in the IR spectrum (typically around 1760-1770 cm⁻¹ for γ-lactones). ufrgs.brorgsyn.org The presence of hydroxyl (-OH) groups is also readily identified by a broad absorption band in the higher frequency region (around 3400-3500 cm⁻¹). orgsyn.org

Computational Chemistry and Theoretical Modeling of D Ribonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, employing methods such as ab initio or density functional theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. Studies involving D-ribonic acid and related compounds have utilized these techniques to explore various aspects of their chemical nature. For instance, research on the reactivity of sugar acids, including derivatives of ribonic acid, has involved theoretical investigations into reaction mechanisms and the identification of reactive sites psu.edund.edu. By calculating parameters like frontier orbital energies (HOMO/LUMO), charge distributions, and bond orders, researchers can gain a deeper understanding of how D-ribonic acid might participate in chemical transformations chemrxiv.org. Furthermore, computational studies of oxidation processes that can lead to the formation of this compound from precursors like D-glucose have shed light on the reactive species and pathways involved in these transformations nih.govacs.org. These calculations provide a theoretical basis for understanding the inherent electronic properties that govern the molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Properties and Interactions

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular properties and interactions. DFT calculations have been applied to D-ribonic acid and its complexes to investigate various phenomena, including its coordination chemistry with metal ions and its spectroscopic properties. For example, studies involving organotin(IV) complexes with D-ribonic acid have employed DFT to model their structures and predict NMR parameters unipa.itresearchgate.netacs.orgacs.orgacs.org. These investigations have also explored the interactions of D-ribonic acid with metal ions like Cu(II) and Hg(II), using computational methods to understand coordination behavior and stability constants researchgate.netresearchgate.netcdnsciencepub.com. DFT, particularly when incorporating dispersion corrections (DFT-D), is also valuable for characterizing noncovalent interactions that are crucial for molecular recognition and assembly nih.gov.

NMR Parameter Prediction via DFT

A significant application of DFT in the study of D-ribonic acid systems involves the prediction of Nuclear Magnetic Resonance (NMR) parameters. Specifically, studies on complexes of D-ribonic acid with organotin(IV) moieties have utilized DFT, often employing functionals like B3LYP, to calculate ¹¹⁹Sn NMR coupling constants, namely ¹J(¹¹⁹Sn,¹³C) and ²J(¹¹⁹Sn,¹H) researchgate.netacs.orgacs.org. These calculations, performed on optimized molecular geometries, have demonstrated good agreement with experimental NMR data. This correlation validates the computational protocols and highlights their utility as a helpful tool for the structural determination of such compounds, providing insights into the bonding and electronic environment around the tin atom in proximity to the D-ribonate ligand researchgate.netacs.orgacs.org.

Table 1: DFT-Based NMR Parameter Prediction for D-Ribonic Acid Systems

| NMR Parameter Studied | Computational Method (Example) | System Studied | Outcome/Agreement with Experiment | Citation(s) |

| ¹J(¹¹⁹Sn,¹³C) | DFT (e.g., B3LYP) | Dimethyltin(IV)-D-ribonate complexes | Good agreement; helpful for structural determination | researchgate.net, acs.org, acs.org |

| ²J(¹¹⁹Sn,¹H) | DFT (e.g., B3LYP) | Dimethyltin(IV)-D-ribonate complexes, aquodimethyltin(IV) ion | Good agreement; helpful for structural determination | researchgate.net, acs.org, acs.org |

Conformational Analysis using Molecular Mechanics, Semiempirical, and JANOCCHIO

Conformational analysis is critical for understanding a molecule's three-dimensional structure and how it influences its properties and reactivity. Molecular Mechanics (MM) and semiempirical (SE) methods are commonly employed for this purpose, offering computationally efficient ways to explore potential energy surfaces and identify low-energy conformers. Studies on derivatives of D-ribonolactone have utilized MM2 and semiempirical methods like PM3 and AM1 to facilitate structural and conformational assignments researchgate.net. These methods are valuable for mapping out the conformational landscape of flexible molecules like D-ribonic acid and its derivatives, aiding in the interpretation of experimental data and the design of new synthetic routes researchgate.netslideshare.nettaltech.eenih.gov. While specific references to "JANOCCHIO" in the context of D-ribonic acid conformational analysis were not found, the established MM and SE approaches remain central to this field.

Molecular Dynamics Simulations and Ligand-Binding Investigations

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules in solution, including their interactions with solvents and other molecular species. MD simulations have been applied to various systems to understand solvation effects and dynamic processes. For D-ribonic acid, MD simulations have been used in contexts such as studying aqueous ionic clusters theses.cz and investigating ligand-binding mechanisms in biological systems, where D-(+)-ribonic acid γ-lactone has been considered in relation to potential therapeutic targets researchgate.net. These simulations track the motion of atoms over time, allowing for the analysis of conformational changes, hydrogen bonding networks, and the energetic landscape of molecular interactions mdpi.comnih.govuiuc.edu. The insights gained from MD are crucial for understanding how molecules behave in complex environments and how they might interact with other molecules, including potential ligands.

Theoretical Insights into Reaction Mechanisms and Pathway Energetics

Theoretical studies, often employing DFT and other quantum chemical methods, are essential for dissecting the mechanisms of chemical reactions and determining the energetics of reaction pathways. For D-ribonic acid and related carbohydrate chemistry, these investigations focus on processes such as cyclization, oxidation, and rearrangements. DFT calculations have been instrumental in modeling transition states and activation energies for reactions involving sugar acids, providing detailed mechanistic pathways nd.eduresearchgate.net. For instance, studies on the lactonization of sugar acids have used quantum chemical calculations to understand the stability of different lactone forms researchgate.net. Similarly, research into the oxidation of glucose, which can yield this compound, has explored the reaction mechanisms and the role of various reactive species nih.govacs.org. Theoretical insights into these processes are vital for controlling chemical transformations and designing efficient synthetic strategies.

Compound List:

D-ribonic acid

D-ribonolactone

Dimethyltin(IV) complexes

Aquodimethyltin(IV) ion

D-gluconic acid

L-gulonic acid

D-galactonic acid

D-glucuronic acid

D-galacturonic acid

D-ribonolactone acetonide

D-arabinonic acid

D-xylonolactone

D-lyxonolactone

2-deoxy-D-ribonolactone

D-ribose

D-glucose

Glycylglycine

Glycylhistidine

Dihydropyrimidinase (DHPase)

5,6-dihydrouracil (DHU)

5,6-dihydrothymine (DHT)

N-carbamoyl-β-amino acids

β-amino acids

Retinoic acid

PPARγ agonist ligands (e.g., GW1929)

Catunaregam spinosa extract compounds

Acetylcholinesterase (AChE)

Biotechnological Production and Metabolic Engineering of D Ribonic Acid

Microbial Strain Development for Enhanced D-Ribonic Acid and Derivative Production

The foundation of a successful biotechnological process is the development of a microbial strain capable of high-yield production. The choice of a suitable microbial host, or "chassis," is critical, with organisms like Escherichia coli and the filamentous fungus Aspergillus niger being common platforms for producing organic acids due to their well-characterized genetics and robustness in industrial fermentations. researchgate.netcore.ac.uknisr.or.jp

Strategies for strain development for D-ribonic acid production include:

Selection of Natural Producers: Some microorganisms naturally possess pathways for pentose (B10789219) sugar metabolism that include D-ribonic acid as an intermediate. For instance, archaea of the Haloarcula species can degrade D-ribose through a novel oxidative pathway where D-ribonate is a key molecule. nih.gov Such organisms can serve as a source of genetic material (e.g., high-efficiency enzymes) or as a starting point for engineering.

Rational Engineering of Platform Organisms: Platform organisms like E. coli and A. niger can be systematically engineered for D-ribonic acid production. This involves introducing the necessary biosynthetic genes and deleting competing pathways. Advanced gene-editing tools, particularly CRISPR/Cas9 systems, have revolutionized this process, enabling precise and efficient multiplexed genetic modifications in both bacteria and fungi. researchgate.netd-nb.info

Adaptive Laboratory Evolution (ALE): ALE is a powerful technique for improving desired phenotypes, such as tolerance to substrate/product inhibition or increased production rates, without requiring detailed genetic knowledge. scielo.br By cultivating a microbial strain under specific selective pressures (e.g., high concentrations of D-ribose) over many generations, strains with beneficial mutations can be isolated. This method has been successfully applied to improve the production of other organic acids, such as lactic acid, and represents a viable strategy for enhancing D-ribonic acid-producing strains. scielo.brfrontiersin.org

The development of microbial strains is an iterative process, often combining rational design with evolutionary strategies to achieve industrially relevant production metrics.

Metabolic Engineering Strategies for Sugar Acid Biosynthesis

Metabolic engineering is central to optimizing microbial cell factories. It involves the targeted modification of metabolic pathways to redirect the flow of carbon from central metabolism towards the desired product, in this case, D-ribonic acid. Key strategies include the overexpression of crucial enzymes, the elimination of pathways that compete for precursors, balancing cellular energy and redox states, and optimizing the transport of substrates and products across the cell membrane. researchgate.net

The biosynthesis of D-ribonic acid from D-ribose is a two-step oxidative process. First, D-ribose is oxidized to D-ribono-1,4-lactone, which is then hydrolyzed to D-ribonic acid. Overexpressing the genes encoding the enzymes that catalyze these key steps is a primary strategy to increase production flux.

A promiscuous pentose dehydrogenase found in Haloarcula species has been shown to effectively catalyze the oxidation of D-ribose. nih.gov Similarly, a pentonolactonase from the same organism hydrolyzes the resulting lactone. nih.gov Identifying and overexpressing potent versions of these enzymes in a production host is a critical step. Parallels can be drawn from the production of other sugar acids, where the overexpression of specific dehydrogenases, such as galactose dehydrogenase for D-galactonate production, significantly improved titers. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of D-Ribonic Acid

| Enzyme Name | Function | Source Organism Example | Citation |

|---|---|---|---|

| Pentose Dehydrogenase | Oxidation of D-ribose to D-ribonolactone | Haloarcula marismortui | nih.gov |

This interactive table summarizes the core enzymatic steps for D-ribonic acid production.

To maximize the carbon flux towards D-ribonic acid, it is essential to block or attenuate metabolic pathways that compete for its precursor, D-ribose, or its phosphorylated form, D-ribose-5-phosphate. The primary competing route is the pentose phosphate (B84403) pathway (PPP), which funnels these precursors into glycolysis or nucleotide biosynthesis. mdpi.commdpi.com Deleting genes encoding key PPP enzymes, such as transketolase (tkl) and transaldolase (tal), can effectively redirect carbon towards the desired product pathway. mdpi.com

Cofactor balancing is equally crucial for maintaining high metabolic activity. The oxidation of D-ribose to D-ribonic acid requires an oxidized cofactor (e.g., NAD⁺ or NADP⁺) and generates a reduced cofactor (e.g., NADH or NADPH). nih.gov The accumulation of reduced cofactors can create a redox imbalance and inhibit the biosynthetic pathway. Therefore, efficient regeneration of the oxidized cofactor is necessary for sustained production.

Table 2: Strategies for Cofactor Balancing in Microbial Cell Factories

| Strategy | Mechanism | Example Application | Citations |

|---|---|---|---|

| Cofactor Regeneration | Expressing an enzyme like NADH oxidase to re-oxidize NADH to NAD⁺ using oxygen. | Increased L-xylulose production in E. coli. | frontiersin.org |

| Altering Enzyme Specificity | Mutating an enzyme to switch its preference from NADPH to the more abundant NADH, or vice versa, to better match the cell's redox state. | Improved amino acid production in E. coli. | nih.gov |

This interactive table outlines common strategies for maintaining redox balance during biocatalysis.

The efficient transport of the substrate (D-ribose) into the cell and the export of the product (D-ribonic acid) out of the cell are critical for maximizing productivity and preventing feedback inhibition. Transporter engineering focuses on expressing highly efficient transport proteins to facilitate this movement.

For sugar acid transport, specific families of transporters have been identified. Notably, Tripartite ATP-independent Periplasmic (TRAP) transporters have been shown to be capable of transporting a variety of sugar acids, including D-ribonic acid, in organisms like E. coli. researchgate.netfrontiersin.org Enhancing the expression of such transporters can facilitate product export. Similarly, engineering efficient sugar transporters, such as those from the Major Facilitator Superfamily (MFS), can improve the uptake of D-ribose, ensuring a steady supply of precursor for the biosynthetic pathway. mdpi.com

Table 3: Potential Transporter Targets for D-Ribonic Acid Production

| Transporter Type | Function | Target Metabolite | Potential Host | Citation |

|---|---|---|---|---|

| TRAP Transporter | Product Export | D-ribonic acid | Escherichia coli | researchgate.net |

| MFS Transporter | Substrate Uptake | D-ribose | Saccharomyces cerevisiae, E. coli | mdpi.com |

This interactive table lists transporter families relevant to optimizing D-ribonic acid biosynthesis.

Synthetic Biology Approaches for Novel Pathway Construction in D-Ribonic Acid Production

Synthetic biology provides a powerful toolkit to move beyond optimizing native pathways and towards constructing novel, custom-designed biosynthetic routes for D-ribonic acid production. researchgate.net This approach allows for the assembly of pathways using enzymes sourced from diverse organisms, chosen for their superior catalytic properties, and integrated into a robust microbial chassis. nhri.org.twsjtu.edu.cn

A synthetic pathway for D-ribonic acid could be designed by:

Pathway Design: Combining a high-affinity D-ribose transporter, a highly active and stable pentose dehydrogenase, and a specific D-ribonic acid exporter, regardless of their native organisms.

Gene Synthesis and Assembly: Synthesizing the DNA sequences for the chosen enzymes and assembling them into expression cassettes with fine-tuned regulatory elements (promoters, ribosome binding sites) to ensure balanced gene expression and avoid the accumulation of toxic intermediates.

Host Integration: Using advanced tools like CRISPR/Cas systems to precisely integrate the synthetic pathway into the host's genome, ensuring stable expression and inheritance. researchgate.netd-nb.info

This bottom-up design approach enables the creation of highly optimized and efficient production pathways that are not found in nature, potentially overcoming the limitations of native metabolic networks.

Industrial Microbiology Applications in D-Ribonic Acid Synthesis

The primary industrial interest in D-ribonic acid and its derivative, D-ribono-1,4-lactone, lies in their application as chiral precursors for synthesizing high-value pharmaceuticals. They are key starting materials for various nucleoside analogs with antiviral properties and for the total synthesis of complex natural products. researchgate.netorgsyn.orgnih.gov

Bio-based production of D-ribonic acid via fermentation offers a sustainable and potentially more cost-effective alternative to complex and harsh chemical synthesis methods. orgsyn.org An industrial fermentation process would typically be conducted in large-scale, controlled bioreactors. Key process parameters that would be optimized include:

Feedstock: Utilizing renewable and low-cost carbon sources.

Cultivation Mode: Employing fed-batch or continuous culture strategies to maintain optimal cell density and productivity while avoiding substrate inhibition. researchgate.net

Process Control: Precisely controlling environmental conditions such as pH, temperature, and dissolved oxygen to maintain the health and metabolic activity of the engineered microbial culture.

The development of a robust microbial cell factory through the metabolic engineering and synthetic biology strategies outlined above is essential for making the industrial-scale fermentation of D-ribonic acid an economic reality, thereby supporting the production of next-generation pharmaceuticals.

Q & A

Q. What are the primary experimental methods for synthesizing D-ribonic acid, and how do reaction conditions influence yield and purity?

D-ribonic acid is synthesized via oxidation of D-ribose using catalytic or stoichiometric oxidizing agents. Key methods include enzymatic oxidation (e.g., via ribose dehydrogenase) or chemical oxidation with nitric acid or metal catalysts . Reaction conditions such as pH (optimal range: 7–9), temperature (controlled between 25–40°C), and solvent polarity significantly impact yield and purity. Post-synthesis purification often involves column chromatography or recrystallization, with characterization via NMR (e.g., <sup>13</sup>C NMR for lactone formation confirmation) and HPLC for quantification .

Q. How do physicochemical properties of D-ribonic acid (e.g., solubility, pKa) affect its stability in aqueous solutions during experimental workflows?

D-ribonic acid exhibits high solubility in water (≥100 mg/mL at 20°C) and weak acidity (pKa ~3.5–4.0), making it prone to lactone formation in acidic conditions . Stability assays should monitor pH-dependent degradation using UV-Vis spectroscopy (λ = 210–230 nm for lactone detection) and validate via mass spectrometry. Buffered solutions (pH 7–8) are recommended for long-term storage to minimize hydrolysis of γ-lactone derivatives .

Q. What biological systems or model organisms are most relevant for studying D-ribonic acid’s metabolic roles, and what assays are used to track its uptake or conversion?

D-ribonic acid is a documented metabolite in Daphnia magna and human biofluids (e.g., blood, feces) . Isotopic labeling (e.g., <sup>13</sup>C-D-ribonic acid) coupled with LC-MS/MS is used to trace metabolic pathways. In vitro assays with hepatic cell lines (e.g., HepG2) can quantify its conversion to downstream products like 2-deoxy-D-ribono-1,4-lactone .

Advanced Research Questions

Q. How can contradictory data on D-ribonic acid’s reactivity or biological activity be resolved through systematic experimental design?

Discrepancies in reported reactivity (e.g., lactone stability) often arise from variations in buffer composition or temperature. Controlled replication studies using standardized protocols (e.g., ISO/IEC 17025 guidelines) and meta-analyses of published datasets are critical. For example, contradictions in oxidation rates can be addressed by comparing kinetic data under identical pH and ionic strength conditions .

Q. What computational modeling approaches are effective for predicting D-ribonic acid’s interaction with enzymes or metal ions in catalytic systems?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ligand-enzyme binding energies, particularly for dehydrogenases or oxidoreductases . Molecular dynamics (MD) simulations (e.g., GROMACS) are useful for studying chelation with divalent ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) in aqueous environments. Validation via X-ray crystallography or EXAFS spectroscopy is recommended .

Q. What strategies ensure reproducibility when studying D-ribonic acid’s role in redox-sensitive metabolic pathways?

Reproducibility requires rigorous documentation of:

- Sample preparation : Precisely controlled oxidation states (e.g., using anaerobic chambers).

- Analytical calibration : Internal standards (e.g., D-ribono-1,5-lactone) for HPLC quantification .

- Data sharing : Raw NMR/MS spectra and computational scripts in open repositories (e.g., Zenodo) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in D-ribonic acid derivatives (e.g., lactones)?

- Circular dichroism (CD) : Distinguishes D/L enantiomers via optical activity .

- 2D NMR (COSY, HSQC) : Assigns stereochemistry in lactone forms (e.g., γ-lactone vs. δ-lactone) .

- FT-IR : Identifies carboxylate vs. lactone carbonyl stretches (1700–1750 cm<sup>-1</sup>) .

Q. What methodologies are optimal for analyzing D-ribonic acid’s role in mixed microbial communities or environmental samples?

Metagenomic sequencing (e.g., 16S rRNA for bacterial consortia) paired with stable isotope probing (SIP) can identify taxa involved in D-ribonic acid degradation . Fluorescence in situ hybridization (FISH) with ribonic acid-specific probes (e.g., Cy3-labeled aptamers) localizes uptake in biofilms .

Methodological Guidance

- Contradiction Analysis : Apply triangulation by cross-validating results from independent techniques (e.g., NMR + X-ray diffraction) .

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Ethical Compliance : Ensure safety protocols for handling γ-lactone derivatives (e.g., PPE, fume hoods) as per OSHA HCS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.